![molecular formula C21H24FN3S B4716592 N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B4716592.png)
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
Overview
Description
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been reported to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of these neurotransmitters.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all associated with improved mood and reduced anxiety. It has also been reported to have an analgesic effect, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in scientific research is its wide range of pharmacological activities, making it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is its potential toxicity, which needs to be carefully monitored in laboratory experiments.
Future Directions
There are several future directions for research on N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for neuropathic pain, which is a difficult condition to treat effectively. Further research is also needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential side effects.
In conclusion, N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various scientific research studies. Its wide range of pharmacological activities makes it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, its potential toxicity needs to be carefully monitored in laboratory experiments. Further research is needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential therapeutic applications.
Scientific Research Applications
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anticonvulsant, and anxiolytic effects. N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been reported to have potential as a treatment for neuropathic pain, as well as for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3S/c22-20-10-8-19(9-11-20)17-23-21(26)25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPZRQKJCICTI-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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